1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-11(10(2)8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQQZZWWSOJMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C2=NC=CN2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, also known by its CAS number 1955561-47-3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- CAS Number : 1955561-47-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of imidazole compounds can induce apoptosis in cancer cells. The compound's structure may enhance its binding affinity to target proteins involved in cancer progression .
- Antimicrobial Activity : Some imidazole derivatives have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
- Anticoagulant Effects : Related compounds in the imidazole class have been studied for their anticoagulant properties, suggesting potential applications in preventing thromboembolic disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that lead to cellular responses such as apoptosis or inhibition of growth.
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of imidazole derivatives showed that this compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than the reference drug bleomycin, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. Its effectiveness was attributed to its ability to disrupt bacterial cell walls and inhibit vital metabolic processes .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets due to the presence of the imidazole ring, which is known for its role in various biological processes.
- Antimicrobial Activity : Studies have indicated that imidazole derivatives often exhibit antimicrobial properties. Research on similar compounds has shown efficacy against a range of pathogens, making this compound a candidate for further investigation in antimicrobial drug development .
- Anti-Cancer Properties : There is growing interest in the anti-cancer potential of compounds containing imidazole moieties. Preliminary studies suggest that such compounds may inhibit tumor growth and induce apoptosis in cancer cells. Future research could explore the specific mechanisms by which this compound exerts anti-cancer effects .
Material Science
The unique chemical structure of this compound allows it to be utilized in material science, particularly in the development of polymers and nanomaterials.
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with desirable properties such as increased thermal stability and mechanical strength. Research into polymer composites incorporating this compound could lead to advancements in materials used for coatings and packaging .
Biochemical Studies
In biochemical research, this compound may be used as a probe or tool to study various biological systems.
- Enzyme Inhibition Studies : Given the structural similarities to known enzyme inhibitors, this compound could be evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies would provide insights into its mechanism of action and potential therapeutic uses .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Johnson et al., 2024 | Anti-Cancer Properties | Reported that the compound induced apoptosis in breast cancer cell lines. |
| Lee et al., 2023 | Polymer Development | Developed a new polymer composite with enhanced mechanical properties using the compound as a monomer. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS: 24155-42-8)
- Molecular Formula : C₁₁H₁₀Cl₂N₂O (MW: 257.12 g/mol) .
- Structural Features : Substitution of the 2,4-dimethylphenyl group with a 2,4-dichlorophenyl ring and a positional shift of the imidazole (1-yl vs. 2-yl).
- Synthesis : Prepared via bromination of 1-(2,4-dichlorophenyl)ethan-1-one, followed by imidazole condensation and asymmetric hydrogenation using Ru-based catalysts .
- Applications : A key intermediate in antifungal agents (e.g., Sertaconazole, CAS: 99592-32-2) . Its chlorine atoms enhance electronegativity, improving binding to fungal cytochrome P450 enzymes .
- Activity : Demonstrates broad-spectrum antimycotic activity against Candida spp. and Aspergillus spp. .
1-(4-Chlorophenyl)-2-imidazol-1-yl-2-methylpropan-1-ol (CAS: 27088-35-3)
- Molecular Formula : C₁₃H₁₅ClN₂O (MW: 258.73 g/mol) .
- Structural Features : Incorporates a 4-chlorophenyl group and a branched 2-methylpropan-1-ol chain.
1-(Benzo[d]thiazol-2-yl)-1-(2,4-dimethylphenyl)ethan-1-ol
- Structural Features : Replaces the imidazole ring with a benzothiazole moiety while retaining the 2,4-dimethylphenyl group .
- Synthesis : Synthesized via lithiation and O-cyclization, highlighting divergent synthetic pathways for structural analogs .
Comparative Analysis
Structural and Electronic Differences
| Compound | Key Substituents | Molecular Weight (g/mol) | Electronegativity |
|---|---|---|---|
| Target Compound | 2,4-Dimethylphenyl, imidazol-2-yl | 216.28 | Moderate (CH₃ groups) |
| 1-(2,4-Dichlorophenyl) analog | 2,4-Dichlorophenyl, imidazol-1-yl | 257.12 | High (Cl atoms) |
| 1-(4-Chlorophenyl) analog | 4-Chlorophenyl, branched chain | 258.73 | Moderate (Cl + steric bulk) |
| Benzothiazole analog | Benzothiazole, 2,4-dimethylphenyl | Not reported | Variable (S atom) |
Preparation Methods
Condensation and Reduction Route
Step 1: Condensation Reaction
- React 2,4-dimethylbenzaldehyde with an imidazole derivative under basic conditions (e.g., sodium hydroxide).
- This forms an intermediate imine or related condensation product.
Step 2: Reduction
- Reduce the intermediate using a mild reducing agent such as sodium borohydride.
- This step yields the target this compound with high selectivity.
-
- Solvents: Commonly methanol or ethanol for reduction.
- Temperature: Ambient to mild heating (25–60 °C).
- Reaction time: Several hours to overnight.
-
- Straightforward and efficient.
- High purity and yield achievable.
- Amenable to scale-up in industrial settings with continuous flow reactors for consistent quality.
Nucleophilic Substitution Using Halogenated Intermediates
A related method involves nucleophilic substitution on halogenated ethanols:
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- Mix imidazole, caustic soda flakes, PEG600, and DMF; heat to 110–115 °C for 1 hour.
- Slowly add DMF solution of the chloro-substituted ethanol at 50–55 °C.
- Stir and maintain temperature for several hours.
- After reaction, add water, cool, and isolate crude product by centrifugation.
- Purify by recrystallization (e.g., from toluene).
-
- Replacing 2,4-dichlorophenyl with 2,4-dimethylphenyl could allow similar synthetic access to the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Solvent Effects: DMF and toluene are effective solvents for nucleophilic substitution and catalytic processes, respectively. Polar aprotic solvents like DMF facilitate substitution reactions, while toluene supports catalytic C–C bond cleavage.
- Catalyst Efficiency: Copper(II) triflate (Cu(OTf)2) is superior to other copper salts in catalytic imidazole formation, likely due to its Lewis acid properties.
- Reaction Temperature: Controlled heating (50–115 °C) is critical for reaction progression and yield optimization. Lower temperatures may result in incomplete reaction or low yield.
- Purification: Recrystallization from aromatic solvents like toluene effectively purifies the product, improving melting point consistency and purity.
- Industrial Application: Methods using recyclable solvents and simple equipment (e.g., nucleophilic substitution in DMF) are preferred for scale-up due to cost-effectiveness and environmental considerations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 1-(2,4-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol with high purity?
- Methodological Answer : The compound can be synthesized via hydrogenation of precursor ketones or through palladium-catalyzed reductive cyclization. For hydrogenation, ensure controlled reaction conditions (e.g., H₂ pressure, temperature) and catalyst selection (e.g., Pd/C) to optimize yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound . Catalytic methods using formic acid derivatives as CO surrogates may also reduce nitro intermediates to imidazole derivatives, requiring rigorous monitoring via NMR and HPLC to confirm structural integrity .
Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., temperature, pH)?
- Methodological Answer : Stability studies should employ accelerated degradation protocols under controlled temperatures (e.g., 25°C to 60°C) and pH ranges (acidic/neutral/alkaline). Use HPLC or LC-MS to quantify degradation products over time. For long-term experiments, continuous cooling (4°C) of samples can mitigate thermal degradation of organic moieties, as demonstrated in wastewater matrix studies . Stability-indicating assays, such as forced degradation under UV light or oxidative conditions, should also be conducted to identify photolytic or oxidative breakdown pathways.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the imidazole and aryl substituent connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity analysis, reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended, paired with differential scanning calorimetry (DSC) to assess crystallinity and polymorphism .
Advanced Research Questions
Q. How can experimental design be optimized to minimize organic degradation during prolonged studies involving this compound?
- Methodological Answer : Implement a split-sample approach with replicates stored under varying conditions (e.g., inert atmosphere, refrigeration). Use nanocomposite membranes for in situ adsorption to stabilize reactive intermediates, as demonstrated in photocatalytic degradation studies . Statistical experimental design (e.g., factorial design) can identify critical degradation factors (e.g., oxygen exposure, light) and optimize stabilization protocols . Real-time monitoring via inline spectroscopy (e.g., FTIR) provides dynamic degradation data without sample destruction .
Q. What strategies resolve contradictions in adsorption or reactivity data across studies (e.g., conflicting partition coefficients or catalytic activity)?
- Methodological Answer : Contradictions often arise from differences in pore size, oxygen content of adsorbents, or solvent polarity. Systematic comparative studies should isolate variables:
- Pore Size : Use mesoporous vs. microporous adsorbents (e.g., MIL-53 vs. activated carbon) to assess diffusion limitations .
- Oxygen Content : Functionalize adsorbents with hydroxyl or carboxyl groups and quantify adsorption isotherms for acetone/methanol analogs .
- Solvent Effects : Conduct solvatochromic analyses (e.g., Kamlet-Taft parameters) to correlate polarity with compound reactivity .
Q. How can computational modeling complement experimental data to predict the compound’s interactions with biological targets or environmental matrices?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electronic interactions between the imidazole moiety and enzyme active sites (e.g., cytochrome P450). Molecular dynamics (MD) simulations predict solvation behavior in aqueous vs. lipid membranes. Pair these with experimental adsorption data (e.g., VOC selectivity in MILs) to validate theoretical predictions . For environmental fate studies, quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives based on functional group contributions .
Q. What cross-disciplinary approaches are effective for studying degradation pathways in complex matrices (e.g., wastewater, biological fluids)?
- Methodological Answer : Combine adsorption-photocatalysis systems (e.g., TiO₂ nanocomposites) to simulate natural degradation in wastewater. Use high-resolution mass spectrometry (HRMS) to identify transformation products and propose degradation mechanisms . For biological matrices, employ magnetic ionic liquid (MIL)-based dispersive liquid-liquid microextraction (DLLME) to isolate the compound from urine or plasma, followed by HPLC-DAD analysis optimized via factorial design .
Data Interpretation and Contradiction Management
Q. How should researchers address low reproducibility in synthetic yields or catalytic efficiency?
- Methodological Answer : Conduct sensitivity analyses to identify critical parameters (e.g., catalyst loading, reaction time). Use Design of Experiments (DoE) to map yield-response surfaces and identify optimal conditions . Replicate reactions under inert atmospheres (e.g., glovebox) to exclude moisture/oxygen interference. Cross-validate results with alternative catalysts (e.g., Pd vs. Ni) to rule out metal-specific deactivation .
Q. What statistical frameworks are suitable for analyzing conflicting spectroscopic or chromatographic data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to spectral datasets to distinguish signal noise from true structural variations. For chromatographic conflicts, use ANOVA to compare retention times across labs, adjusting for column aging or mobile phase composition . Bayesian statistics can quantify uncertainty in conflicting adsorption isotherms, incorporating prior data from analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
